Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate

Physicochemical profiling Lipophilicity ADME prediction

Benzyl 3‑hydroxy‑3,6‑dihydropyridine‑1(2H)‑carboxylate (CAS 86826‑96‑2; IUPAC: benzyl 3‑hydroxy‑1,2,3,6‑tetrahydropyridine‑1‑carboxylate) is a substituted, partially unsaturated six‑membered N‑heterocycle bearing a secondary allylic alcohol at the 3‑position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen. With a molecular formula C₁₃H₁₅NO₃, molecular weight 233.26 g·mol⁻¹, and a measured LogP of ≈1.49 , it occupies a distinct physicochemical space among 1,2,3,6‑tetrahydropyridine building blocks.

Molecular Formula C13H15NO3
Molecular Weight 233.267
CAS No. 86826-96-2
Cat. No. B2890069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate
CAS86826-96-2
Molecular FormulaC13H15NO3
Molecular Weight233.267
Structural Identifiers
SMILESC1C=CC(CN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12,15H,8-10H2
InChIKeyLQFYFSOPRCBOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3‑Hydroxy‑3,6‑dihydropyridine‑1(2H)‑carboxylate (CAS 86826‑96‑2): Procurement‑Grade Identity, Physicochemical Profile, and Structural Context


Benzyl 3‑hydroxy‑3,6‑dihydropyridine‑1(2H)‑carboxylate (CAS 86826‑96‑2; IUPAC: benzyl 3‑hydroxy‑1,2,3,6‑tetrahydropyridine‑1‑carboxylate) is a substituted, partially unsaturated six‑membered N‑heterocycle bearing a secondary allylic alcohol at the 3‑position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen . With a molecular formula C₁₃H₁₅NO₃, molecular weight 233.26 g·mol⁻¹, and a measured LogP of ≈1.49 , it occupies a distinct physicochemical space among 1,2,3,6‑tetrahydropyridine building blocks. The compound is commercially supplied at ≥98% purity with batch‑specific QC documentation (NMR, HPLC, GC) and is used as a multipurpose synthon for fine organic synthesis and as a scaffold for potential antiviral agents [1].

Why Benzyl 3‑Hydroxy‑3,6‑dihydropyridine‑1(2H)‑carboxylate Cannot Be Replaced by Un‑functionalised or Differently Protected Tetrahydropyridine Analogs


Within the 1,2,3,6‑tetrahydropyridine family, the combination of an N‑Cbz protecting group and a free 3‑OH substituent creates a reactivity and selectivity profile that cannot be replicated by either the des‑hydroxy Cbz analog (CAS 66207‑23‑6) or the 3‑hydroxy analog carrying a Boc group (CAS 224779‑27‑5) [1]. The 3‑OH group alters the LogP by more than one log unit relative to the non‑hydroxylated scaffold (ΔLogP > 1.0), fundamentally changing solubility, chromatographic behaviour, and membrane partitioning [2]. Simultaneously, the Cbz group provides hydrogenolytic deprotection orthogonality versus acid‑labile Boc, enabling sequential deprotection strategies in multi‑step syntheses . Procurement of an incorrect analog therefore introduces orthogonal risks: altered physicochemical properties that derail reaction or assay performance, and incompatible protecting‑group chemistry that necessitates route redesign.

Quantitative Differentiation Evidence for Benzyl 3‑Hydroxy‑3,6‑dihydropyridine‑1(2H)‑carboxylate (86826‑96‑2) Versus Structural Analogs


LogP Differentiation: 3‑OH Group Lowers Lipophilicity by >1.0 Log Unit Versus the Des‑hydroxy Cbz Analog (66207‑23‑6)

The target compound (86826‑96‑2) exhibits a measured LogP of 1.49 . The des‑hydroxy Cbz analog, benzyl 3,6‑dihydropyridine‑1(2H)‑carboxylate (CAS 66207‑23‑6), has a computed/measured LogP of 2.44–2.52 [1]. The 3‑OH group therefore reduces LogP by approximately 1.0–1.03 log units, corresponding to a roughly 10‑fold decrease in octanol‑water partition coefficient. The Boc‑protected 3‑hydroxy analog (CAS 224779‑27‑5) has a LogP of 1.09 [2], placing the target compound intermediate between the more polar Boc analog and the more lipophilic des‑hydroxy Cbz analog.

Physicochemical profiling Lipophilicity ADME prediction

Chiral Enrichment: Kinetic Separation Enables Access to Enantioenriched (R)‑1‑Benzyl‑3‑hydroxy‑1,2,3,6‑tetrahydropyridine (ee 61.9%)

The target compound scaffold, N‑benzyl‑3‑hydroxy‑1,2,3,6‑tetrahydropyridine, has been obtained in enantioenriched form via kinetic separation of (±)‑1‑benzyl‑3,4‑epoxypiperidine using chiral lithium amides, yielding the (R)‑enantiomer with an enantiomeric excess (ee) of 61.9% [1]. In contrast, the corresponding Boc‑protected chiral 3‑hydroxy analog (CAS 780782‑29‑8) is commercially available as the pre‑formed (R)‑enantiomer at 97% purity , representing a fundamentally different procurement pathway (pre‑resolved purchase versus on‑demand kinetic enrichment). The Cbz‑protected scaffold thus offers the flexibility to generate either enantiomer from a racemic precursor without requiring separate chiral starting materials.

Asymmetric synthesis Chiral resolution Enantiomeric excess

Synthetic Application Domain: 3‑Hydroxy Substituent Directs Utility Toward Antiviral Synthon Chemistry, Distinct from Antibacterial Topoisomerase Applications of the Des‑hydroxy Analog

1‑Benzyl‑3‑hydroxy‑1,2,3,6‑tetrahydropyridines, including the target compound, have been explicitly characterised as multipurpose synthons for fine organic synthesis with potential as antiviral compounds [1]. The 3‑OH group provides a functional handle for further derivatisation (etherification, esterification, oxidation to the 3‑oxo derivative used in organometallic TpMo(CO)₂ scaffolds [2]). In contrast, the des‑hydroxy Cbz analog (CAS 66207‑23‑6) is documented as an intermediate for potent antibacterials targeting type IIA topoisomerases and inhibitors of papain‑like cathepsin proteases . The presence or absence of the 3‑OH group thus gates entry into entirely distinct medicinal chemistry application domains.

Medicinal chemistry Antiviral synthon Chemical biology

Protecting Group Orthogonality: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Enables Sequential Deprotection Strategies Absent in Boc‑Protected 3‑Hydroxy Analogs

The Cbz (benzyloxycarbonyl) group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd‑C) under neutral conditions, whereas the Boc (tert‑butoxycarbonyl) group on the direct analog CAS 224779‑27‑5 requires acidic conditions (typically TFA) for cleavage . When both Cbz and Boc are present in the same synthetic sequence, they can be removed independently without affecting the other group, a well‑established orthogonality widely exploited in peptide and alkaloid synthesis [1]. This means that in multi‑step routes where other acid‑sensitive functionality (e.g., silyl ethers, acetals, epoxides) must be preserved, the Cbz‑protected 3‑hydroxy tetrahydropyridine is compatible whereas the Boc analog may cause collateral deprotection.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Commercial Quality Assurance: Batch‑Specific QC (NMR, HPLC, GC) at 98% Purity Provides Procurement Confidence Over Comparator Offerings at Lower or Unspecified QC Levels

The target compound is supplied by Bidepharm at a standard purity of 98% with batch‑specific quality control documentation including NMR, HPLC, and GC analyses . Fluorochem and Leyan also list the compound at 98% purity . In comparison, the des‑hydroxy Cbz analog (CAS 66207‑23‑6) is offered by multiple suppliers at variable purity specifications: ≥95% (Chemscene, CymitQuimica), 97% (Lookchem), and 98% (AKSci, CymitQuimica) . The Boc‑protected 3‑hydroxy analog (CAS 224779‑27‑5) is available at 95% (Fluorochem), 97% (Chemscene), and 98% (CymitQuimica) , but batch‑specific multi‑method QC documentation is not uniformly provided across suppliers. The explicit availability of NMR‑HPLC‑GC batch data for 86826‑96‑2 reduces the risk of receiving material with undetected impurities or incorrect isomeric composition.

Quality control Batch consistency Reproducibility

Optimal Procurement Use Cases for Benzyl 3‑Hydroxy‑3,6‑dihydropyridine‑1(2H)‑carboxylate (86826‑96‑2) Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Requiring a 3‑Hydroxy‑Tetrahydropyridine Scaffold with Antiviral or CNS Synthon Potential

When the synthetic objective is generation of antiviral tetrahydropyridine derivatives or nicotinic receptor modulator candidates, the 3‑OH functional handle is essential for downstream derivatisation [1]. Substituting the des‑hydroxy Cbz analog (CAS 66207‑23‑6) would eliminate this functional group and redirect the project toward antibacterial topoisomerase chemistry, a fundamentally different biological target space . The LogP of 1.49 positions this compound favourably for CNS drug discovery programmes where moderate lipophilicity is desirable for blood‑brain barrier penetration .

Multi‑Step Syntheses Involving Acid‑Sensitive Functionality Where Orthogonal N‑Deprotection Is Required

In synthetic routes that incorporate acid‑labile protecting groups (e.g., TBS silyl ethers, acetonides, or epoxides), the Cbz group on the target compound enables clean hydrogenolytic removal under neutral conditions without disturbing acid‑sensitive functionality [1]. The Boc analog (CAS 224779‑27‑5) would require TFA treatment, potentially causing collateral deprotection or epimerisation. The well‑established orthogonality of Cbz versus Boc allows the target compound to be used alongside Boc‑protected intermediates in the same synthetic sequence .

Organometallic Scaffold Construction Requiring the 3‑Oxo Derivative Accessible by Oxidation of the 3‑Hydroxy Precursor

The 3‑hydroxy group of the target compound can be oxidised to the corresponding 3‑oxo‑3,6‑dihydro‑2H‑pyridine‑1‑carboxylic acid benzyl ester, which serves as a direct precursor for cationic TpMo(CO)₂(dihydropyridine) complexes used in regio‑ and stereocontrolled piperidine synthesis [1]. Neither the des‑hydroxy Cbz analog (66207‑23‑6) nor the Boc‑protected 3‑hydroxy analog (224779‑27‑5) provides this direct entry into the organometallic scaffold chemistry, as the former lacks the oxidisable alcohol and the latter lacks the benzyl ester required for the TpMo(CO)₂ complex formation .

Academic or Industrial Research Requiring Enantiomerically Enriched Tetrahydropyridine Intermediates via In‑House Kinetic Resolution

For laboratories seeking to generate enantiomerically enriched 3‑hydroxy tetrahydropyridines without purchasing pre‑resolved chiral building blocks, the Cbz‑protected racemate can be subjected to kinetic separation with chiral lithium amides to yield the (R)‑enantiomer at 61.9% ee [1]. While the Boc‑protected (R)‑enantiomer is commercially available pre‑resolved (CAS 780782‑29‑8), the Cbz variant offers the flexibility to access either enantiomer from a common racemic precursor and to integrate the enrichment step into an existing synthetic sequence without changing protecting group strategy mid‑route .

Quote Request

Request a Quote for Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.